molecular formula C15H16ClN3O3S B2756434 3-chloro-N-(2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)ethyl)benzenesulfonamide CAS No. 2034387-38-5

3-chloro-N-(2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)ethyl)benzenesulfonamide

Cat. No. B2756434
CAS RN: 2034387-38-5
M. Wt: 353.82
InChI Key: PBVNNUWERHIXBF-UHFFFAOYSA-N
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Description

3-chloro-N-(2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)ethyl)benzenesulfonamide is a chemical compound that has gained attention in the field of scientific research due to its potential therapeutic applications. This compound belongs to the class of sulfonamides and has shown promising results in various studies.

Scientific Research Applications

Biological Potential of Sulfonamide Hybrid Schiff Bases

Sulfonamide derivatives, including those similar in structure to the compound , have been synthesized and characterized for their biological potential. These compounds were evaluated for enzyme inhibition against AChE and BChE enzymes, demonstrating significant inhibition. Molecular docking studies further supported these findings, indicating potential applications in the development of therapeutic agents targeting enzyme-related disorders. Antioxidant potential was also determined, suggesting applications in oxidative stress management (Kausar et al., 2019).

Antimicrobial Activity of Heterocyclic Compounds

Derivatives bearing structural similarity to the specified compound have been synthesized and evaluated for their antimicrobial activity against various bacteria and fungi. The synthesized compounds displayed significant antimicrobial properties, highlighting their potential use in developing new antimicrobial agents (Sarvaiya et al., 2019).

Inhibition of Carbonic Anhydrase Isozymes

Novel sulfonamides, including compounds structurally related to "3-chloro-N-(2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)ethyl)benzenesulfonamide," have shown inhibition of carbonic anhydrase isozymes, which are significant for physiological functions. These findings suggest potential applications in managing conditions associated with the dysregulation of these enzymes, such as glaucoma, epilepsy, and cancer (Garaj et al., 2005).

Anticancer Activity of Pyridazinone Derivatives

A series of novel pyridazinone derivatives bearing the benzenesulfonamide moiety was synthesized and evaluated for their anticancer activity. One compound, in particular, showed remarkable activity against several cancer cell lines, including leukemia and non-small cell lung cancer. This suggests potential applications in cancer therapy, leveraging the structural features of compounds like "3-chloro-N-(2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)ethyl)benzenesulfonamide" (Rathish et al., 2012).

Synthetic Applications and Mechanisms

Research has also explored the synthetic applications of benzenesulfonamide derivatives, highlighting their potential in heterocyclic synthesis and various chemical transformations. This encompasses the use of such compounds in directed metalation, providing new pathways for synthesizing complex organic structures (Familoni, 2002).

properties

IUPAC Name

3-chloro-N-[2-(3-cyclopropyl-6-oxopyridazin-1-yl)ethyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16ClN3O3S/c16-12-2-1-3-13(10-12)23(21,22)17-8-9-19-15(20)7-6-14(18-19)11-4-5-11/h1-3,6-7,10-11,17H,4-5,8-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBVNNUWERHIXBF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=NN(C(=O)C=C2)CCNS(=O)(=O)C3=CC(=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16ClN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-chloro-N-(2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)ethyl)benzenesulfonamide

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